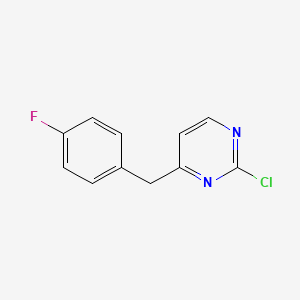

2-Chloro-4-(4-fluorobenzyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-[(4-fluorophenyl)methyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-11-14-6-5-10(15-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENNICMWSFFCQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=NC=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a key heterocyclic building block in contemporary medicinal chemistry. The document elucidates the compound's chemical identity, including its CAS number, molecular structure, and physicochemical properties. It further details established synthesis methodologies, explores its chemical reactivity with a focus on nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, and discusses its significant applications in drug discovery, particularly in the development of kinase inhibitors for oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile pyrimidine derivative.

Table of Contents

-

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery

-

Compound Profile: this compound

-

Chemical Identity and CAS Number

-

Physicochemical Properties

-

-

Synthesis and Mechanistic Considerations

-

Retrosynthetic Analysis

-

Step-by-Step Synthesis Protocol

-

-

Chemical Reactivity and Derivatization Potential

-

Nucleophilic Aromatic Substitution

-

Palladium-Catalyzed Cross-Coupling Reactions

-

-

Applications in Medicinal Chemistry and Drug Development

-

Role as a Scaffold in Kinase Inhibitors

-

Emerging Therapeutic Areas

-

-

Safety, Handling, and Storage

-

References

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The strategic incorporation of halogen atoms, particularly fluorine, and substituted benzyl moieties onto the pyrimidine scaffold can significantly modulate a compound's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and bioavailability.

This compound has emerged as a valuable and versatile intermediate in the synthesis of complex molecular architectures for drug discovery programs.[3] Its strategically positioned reactive sites—the chloro group susceptible to nucleophilic displacement and the fluorobenzyl moiety for potential secondary interactions—make it an attractive starting material for creating libraries of compounds for high-throughput screening. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its practical applications in the synthesis of potential therapeutic agents.

Compound Profile: this compound

Chemical Identity and CAS Number

The unique identifier for this compound is its Chemical Abstracts Service (CAS) number.

| Compound Name | CAS Number |

| This compound | 271258-54-9[4] |

This CAS number is the definitive reference for this specific chemical entity, ensuring unambiguous identification in research, manufacturing, and regulatory contexts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C11H8ClFN2 | Inferred from name |

| Molecular Weight | 222.65 g/mol | Calculated |

| Appearance | Solid | [4] |

| Hazard Class | Irritant | [4] |

Note: Further experimental data on properties such as melting point, boiling point, and solubility would require specific laboratory analysis.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the formation of the carbon-carbon bond between the pyrimidine ring and the fluorobenzyl group. A common strategy would be the reaction of a di-chloropyrimidine with a suitable organometallic reagent derived from 4-fluorobenzyl bromide.

Sources

An In-depth Technical Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] Their versatile chemical nature and ability to interact with various biological targets have made them a cornerstone in medicinal chemistry. This guide focuses on a specific, functionalized pyrimidine derivative, 2-Chloro-4-(4-fluorobenzyl)pyrimidine , a key building block in the synthesis of targeted therapies. Its structure, featuring a reactive chlorine atom at the 2-position and a 4-fluorobenzyl group at the 4-position, offers a unique combination of reactivity and structural features for the development of novel therapeutic agents.

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in chemical synthesis and drug development.

| Property | Value | Source |

| CAS Number | 271258-54-9 | [1] |

| Molecular Formula | C₁₁H₈ClFN₂ | [1] |

| Molecular Weight | 222.65 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not explicitly reported. For the analogous compound 2-chloro-4-(4-fluorophenyl)pyrimidine, the melting point is 101–103 °C.[1] | N/A |

| Solubility | Expected to be soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol, Ethanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[3][4] | N/A |

Synthesis of this compound

The synthesis of this compound can be strategically approached starting from readily available pyrimidine precursors. A common and effective method involves the regioselective functionalization of 2,4-dichloropyrimidine.

Proposed Synthetic Pathway: Negishi Cross-Coupling

A robust method for the synthesis involves a Negishi cross-coupling reaction, which is well-suited for the formation of C-C bonds.

Caption: Proposed Negishi cross-coupling for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Preparation of the Organozinc Reagent:

-

To a solution of 4-fluorobenzyl chloride (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen), add zinc dust (1.2 equivalents).

-

Activate the zinc dust if necessary using a standard procedure (e.g., washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum).

-

Stir the mixture at room temperature until the formation of the organozinc reagent, 4-fluorobenzylzinc chloride, is complete. This can be monitored by GC-MS analysis of quenched aliquots.

-

-

Cross-Coupling Reaction:

-

In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Add a catalytic amount of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).

-

To this mixture, add the freshly prepared solution of 4-fluorobenzylzinc chloride dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the benzylic protons, and the protons of the fluorophenyl group.

-

Pyrimidine Ring Protons: Two doublets in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C5 and C6 positions. The coupling constant would be characteristic of ortho-coupling in a pyrimidine ring.

-

Benzylic Protons: A singlet around δ 4.0-4.5 ppm, integrating to two protons.

-

4-Fluorophenyl Protons: Two sets of multiplets (or doublets of doublets) in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring with fluorine coupling.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring, with the carbon atoms attached to chlorine (C2) and nitrogen appearing at characteristic downfield shifts.

-

Benzylic Carbon: A signal for the benzylic carbon (CH₂) typically in the range of δ 35-45 ppm.

-

4-Fluorophenyl Carbons: Four distinct signals for the carbons of the fluorophenyl ring. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), and the other carbons will show smaller two- and three-bond couplings.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyrimidine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. While the C4 position of a 2,4-dichloropyrimidine is generally more reactive towards SNAr, the C2 position in the title compound is still activated and can readily undergo substitution.[5]

Sources

2-Chloro-4-(4-fluorobenzyl)pyrimidine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(4-fluorobenzyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents due to its versatile biological activity. The precise structural characterization of novel pyrimidine derivatives is a critical step in the drug discovery pipeline, ensuring the unambiguous identification of the synthesized molecule and forming the basis for understanding its structure-activity relationship (SAR). This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a heterocyclic compound featuring key functional groups relevant to pharmaceutical synthesis. We will detail the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography, moving from preliminary characterization to absolute structural confirmation.

The Strategic Imperative: A Multi-faceted Analytical Approach

The structure of this compound presents several key features for verification: a substituted pyrimidine ring, a benzyl moiety, and two distinct halogen atoms (chlorine and fluorine). A robust elucidation strategy cannot rely on a single technique. Instead, it requires the synergistic integration of multiple orthogonal methods. Mass spectrometry will confirm the molecular weight and elemental composition. IR spectroscopy will identify characteristic functional group vibrations. Multi-nuclear NMR spectroscopy will map the covalent framework and connectivity of the molecule. Finally, X-ray crystallography will provide the definitive, three-dimensional structure in the solid state. This integrated workflow ensures a self-validating system where data from each technique corroborates the others, establishing an unimpeachable structural assignment.

Figure 2: Predicted major fragmentation pathways for the target molecule in ESI-MS.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For this compound, a suite of experiments is necessary. ¹H NMR identifies the number and environment of protons. ¹³C NMR does the same for carbon atoms. Critically, ¹⁹F NMR provides a highly sensitive and specific probe for the fluorinated moiety. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece the puzzle together, establishing proton-proton and proton-carbon connectivities across multiple bonds.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Experiments to Acquire:

-

Standard ¹H NMR.

-

Proton-decoupled ¹³C NMR.

-

Proton-decoupled ¹⁹F NMR.

-

2D ¹H-¹H COSY.

-

2D ¹H-¹³C HMBC.

-

Data Interpretation

The combination of 1D and 2D NMR spectra allows for the unambiguous assignment of every proton and carbon signal.

¹H NMR:

-

Aromatic Region (Fluorophenyl): A characteristic AA'BB' system (appearing as two sets of doublets or a doublet of doublets) between δ 7.0-7.4 ppm, showing coupling to the ¹⁹F nucleus.

-

Aromatic Region (Pyrimidine): Two doublets in the δ 7.0-8.8 ppm range, corresponding to the two protons on the pyrimidine ring. Their specific shifts are influenced by the chloro and benzyl substituents.

-

Aliphatic Region (Benzylic): A singlet around δ 4.0-4.5 ppm, integrating to 2H, corresponding to the methylene bridge protons.

¹³C NMR:

-

The spectrum will show 9 unique carbon signals (due to symmetry in the fluorophenyl ring).

-

The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).

-

Carbons ortho and meta to the fluorine will also show smaller C-F couplings.

-

The carbons of the pyrimidine ring will appear at characteristic downfield shifts, with C2 (bonded to Cl and two N atoms) being highly deshielded.

¹⁹F NMR:

-

A single resonance is expected, likely between -110 and -120 ppm (relative to CFCl₃), typical for a fluorobenzene derivative.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

| Position | Atom | Predicted δ (ppm) | Multiplicity | Expected J (Hz) | Key HMBC Correlations |

| Py-5 | H | ~7.2 | d | JHH ≈ 5 | C4, C6 |

| Py-6 | H | ~8.6 | d | JHH ≈ 5 | C2, C4, C5 |

| CH₂ | H | ~4.2 | s | - | C4, C1', C2'/C6' |

| Ph-2',6' | H | ~7.3 | t or dd | JHH ≈ 8, JHF ≈ 6 | C4', CH₂ |

| Ph-3',5' | H | ~7.0 | t or dd | JHH ≈ 8, JHF ≈ 9 | C1', C4' |

| Py-2 | C | ~162 | s | - | - |

| Py-4 | C | ~170 | s | - | H5, H6, CH₂ |

| Py-5 | C | ~120 | d | - | H6 |

| Py-6 | C | ~158 | d | - | H5 |

| CH₂ | C | ~40 | t | - | - |

| Ph-1' | C | ~132 | d | JCF ≈ 3 | H2'/H6', CH₂ |

| Ph-2',6' | C | ~130 | d | JCF ≈ 8 | H3'/H5' |

| Ph-3',5' | C | ~115 | d | JCF ≈ 21 | H2'/H6' |

| Ph-4' | C | ~162 | d | JCF ≈ 245 | H3'/H5' |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and straightforward technique for identifying the types of chemical bonds present in a molecule. For this compound, we expect to see characteristic absorption bands for the aromatic rings, the C-Cl bond, and the C-F bond. While not providing connectivity information, it serves as a quick quality check and confirms the presence of the expected functional groups.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Data Interpretation

The IR spectrum will provide a unique fingerprint for the molecule.

Table 3: Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Weak | Aliphatic C-H Stretch (CH₂) |

| 1600-1450 | Strong | C=C and C=N Ring Stretching (Pyrimidine & Phenyl) |

| 1250-1200 | Strong | Aryl C-F Stretch |

| 850-750 | Strong | C-Cl Stretch |

X-ray Crystallography: The Definitive Answer

Expertise & Experience: While spectroscopic methods provide overwhelming evidence for the molecular structure, single-crystal X-ray crystallography provides definitive, unambiguous proof of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state. It is the gold standard for structure elucidation. The primary challenge is often technical: growing a single, diffraction-quality crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution. Experiment with various solvents and solvent pairs (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane).

-

Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Cl, F). Refine the structural model against the experimental data to determine the precise coordinates of all non-hydrogen atoms.

Data Interpretation

The output of a successful crystallographic experiment is a complete 3D model of the molecule. This allows for the precise measurement of:

-

Bond lengths and angles: Confirming expected values (e.g., C-Cl, C-F, and bonds within the aromatic rings).

-

Conformation: Determining the dihedral angle between the pyrimidine and fluorophenyl rings.

-

Intermolecular interactions: Identifying any hydrogen bonding or π-stacking interactions in the crystal lattice.

The resulting structure provides the ultimate validation, confirming the assignments made by NMR, MS, and IR.

Conclusion: A Synthesized and Validated Structural Assignment

References

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.

- Chaudhary, J. (2025).

-

El-Faham, A., et al. (2018). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 23(1), 148. [Link]

-

Gate, M. S. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]

-

Karampelas, T., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(11), 2996. [Link]

-

Mohler, F. L., et al. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 42(4), 379. [Link]

-

Martin, J. W., et al. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 75(19), 5097-5105. [Link]

-

Gate, M. S. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

-

Mthombeni, F. A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6683833. [Link]

- Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,5

An In-Depth Technical Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, including its molecular weight, and delves into its synthesis, reactivity, and applications as a crucial building block for the development of novel therapeutic agents. Particular emphasis is placed on its role in the synthesis of anti-cancer compounds. This guide also includes essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, with applications spanning antiviral, antibacterial, anti-inflammatory, and anticancer therapies.[2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound emerges as a valuable intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[4][5]

Core Properties of this compound

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective utilization in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 222.65 g/mol | N/A |

| Molecular Formula | C₁₁H₈ClFN₂ | N/A |

| CAS Number | 271258-54-9 | N/A |

| Canonical SMILES | C1=CC(=CC=C1CC2=NC=NC(=C2)Cl)F | N/A |

| InChI Key | Not available | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several synthetic routes, leveraging established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring followed by the introduction of the chloro and fluorobenzyl substituents.

Representative Synthetic Protocol

Step 1: Synthesis of a 4-substituted-2-thiopyrimidine intermediate

A common starting point for such syntheses is the condensation of a β-ketoester with thiourea to form a pyrimidinethione. The 4-(4-fluorobenzyl) moiety can be introduced by reacting a suitable precursor with 4-fluorobenzyl chloride.

Step 2: Chlorination of the 2-thiopyrimidine

The 2-thio group can be converted to a 2-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[6]

Illustrative Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 4-(4-fluorobenzyl)-2-mercaptopyrimidine.

-

To a solution of sodium ethoxide in ethanol, add ethyl 4-(4-fluorophenyl)-3-oxobutanoate and thiourea.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter, wash with water, and dry the resulting solid to obtain 4-(4-fluorobenzyl)-2-mercaptopyrimidine.

-

-

Step 2: Synthesis of this compound.

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-(4-fluorobenzyl)-2-mercaptopyrimidine in phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for a specified period until the starting material is consumed (monitored by TLC).

-

Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the electron-deficient pyrimidine ring and the reactive 2-chloro substituent. This makes it a versatile substrate for various chemical transformations.[7]

-

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups and building molecular complexity.[4] The electron-withdrawing nature of the pyrimidine nitrogens facilitates this reaction.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the connection of the pyrimidine core to other aromatic or aliphatic moieties.[7]

-

Reduction: The pyrimidine ring can undergo reduction under specific conditions, although this is a less common transformation for this type of intermediate.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block in the synthesis of potential drug candidates, particularly in oncology.

Role as an Intermediate in Anti-Cancer Agent Synthesis

Numerous studies have highlighted the importance of substituted pyrimidines as potent inhibitors of various protein kinases, which are often dysregulated in cancer. The 2-chloro-4-substituted pyrimidine core provides a versatile platform for the design of kinase inhibitors. For instance, derivatives of 2,4-disubstituted pyrimidines have been investigated as potential selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants found in non-small cell lung cancer.[8] The 2-chloro group acts as a handle to introduce various amine-containing side chains that can interact with the kinase active site.

Logical Relationship in Drug Design

Caption: The central role of this compound in synthesizing target molecules.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the 4-fluorobenzyl group and the pyrimidine ring. The benzylic protons would likely appear as a singlet. The aromatic protons would exhibit characteristic splitting patterns (doublets and triplets) due to coupling.[3]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring and the 4-fluorobenzyl group.[9]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.65 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds provide essential guidance.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or foam to extinguish fires. Water spray may be used to cool containers.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic combination of a reactive chloro substituent and a fluorinated benzyl group on a biologically relevant pyrimidine core makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents, particularly in the area of oncology. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in drug discovery and development programs.

References

Click to expand

-

Organic Syntheses. Procedure. Available from: [Link]

-

NIST. Pyrimidine, 2,4-dichloro-. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Organic Syntheses. 2-Chloropyrimidine. Available from: [Link]

-

Magnetic Resonance in Chemistry. 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2006). Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. Available from: [Link]

-

Course Hero. EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Available from: [Link]

-

PubMed. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). Available from: [Link]

-

MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. (2021). Available from: [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. (2022). Available from: [Link]

-

ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2022). Available from: [Link]

-

NIST. 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. 2-Chloro-4,6-diphenylpyrimidine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 7. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]

- 8. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is strategically designed in two primary stages: the initial formation of a pyrimidinone ring system via a cyclocondensation reaction, followed by a targeted chlorination. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present quantitative data to ensure reproducibility and scalability. The information is curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound is a crucial building block in medicinal chemistry, with its substituted pyrimidine core appearing in a variety of therapeutic agents. The presence of the chloro substituent at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. The 4-fluorobenzyl moiety can play a significant role in the molecule's interaction with biological targets.

The synthesis of this compound is best approached through a two-step process that is both efficient and amenable to scale-up. The first step involves the construction of the pyrimidine ring, and the second is the introduction of the chloro group. This strategy allows for the late-stage introduction of the reactive chlorine atom, which can be advantageous for overall yield and purity.

The overall synthetic transformation can be visualized as follows:

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Synthesis of 4-(4-fluorobenzyl)pyrimidin-2-one

The initial and foundational step in this synthesis is the construction of the pyrimidine ring. This is achieved through a cyclocondensation reaction, a classic and widely utilized method for the formation of heterocyclic systems.[1] In this case, a β-ketoester bearing the desired 4-fluorobenzyl substituent is reacted with urea.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed condensation mechanism. The β-ketoester, ethyl 4-(4-fluorophenyl)-3-oxobutanoate, reacts with urea to form a stable six-membered dihydropyrimidinone ring, which then aromatizes to the pyrimidinone. The choice of an acid catalyst, such as hydrochloric acid, is crucial for protonating the carbonyl oxygen of the ketoester, thereby activating it towards nucleophilic attack by the nitrogen of urea.

Experimental Protocol

Materials:

-

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-(4-fluorophenyl)-3-oxobutanoate (1.0 eq) and urea (1.2 eq) in ethanol.

-

To this solution, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a solution of sodium hydroxide.

-

The product, 4-(4-fluorobenzyl)pyrimidin-2-one, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired intermediate.

Step 2: Chlorination of 4-(4-fluorobenzyl)pyrimidin-2-one

The second and final step is the conversion of the pyrimidin-2-one to the corresponding 2-chloropyrimidine. This is a critical transformation that introduces the reactive chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination due to its high efficiency and reliability in converting hydroxy- and oxo-heterocycles to their chloro-derivatives.[2][3]

Mechanistic Considerations

The chlorination of a pyrimidinone with POCl₃ is a well-established reaction. The pyrimidinone, which exists in tautomeric equilibrium with its hydroxypyrimidine form, is treated with phosphorus oxychloride. The reaction is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 2-chloropyrimidine product.[4][5] The use of a tertiary amine base, such as N,N-dimethylaniline, can be employed to scavenge the HCl generated during the reaction and drive the equilibrium towards the product.

Caption: Step-by-step workflow for the chlorination of the pyrimidinone intermediate.

Experimental Protocol

Materials:

-

4-(4-fluorobenzyl)pyrimidin-2-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of 4-(4-fluorobenzyl)pyrimidin-2-one (1.0 eq) in phosphorus oxychloride (3.0 eq), add N,N-dimethylaniline (1.1 eq) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Cyclocondensation | Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, Urea, HCl | Reflux | 4-6 | 75-85 |

| 2 | Chlorination | 4-(4-fluorobenzyl)pyrimidin-2-one, POCl₃, N,N-dimethylaniline | Reflux | 2-3 | 80-90 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step approach, involving a cyclocondensation followed by chlorination, is based on well-established and understood chemical transformations. The provided protocols are designed to be robust and scalable, making them suitable for both laboratory-scale synthesis and larger-scale production in a drug development setting. By following the detailed procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors.

References

-

Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2017). Molecules, 22(9), 1445. doi:10.3390/molecules22091445

- POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653–1661. doi:10.1021/jo102262k

- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-21. doi:10.1080/10426507.2020.1828691

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2011). Journal of the Korean Chemical Society, 55(4), 655-662.

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). Retrieved from [Link]

- POCl3-PCl5 mixture: A robust chlorinating agent. (2018). Journal of the Indian Chemical Society, 95(12), 1531-1538.

- Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine. (1966). Journal of Medicinal Chemistry, 9(6), 883-887.

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2022). ACS Omega, 7(4), 3689-3702.

- Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (1965). The Journal of Organic Chemistry, 30(11), 3849-3854.

- Labeled amino pyrimidine derivatives. (2016).

- Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023). Molecules, 28(18), 6564. doi:10.3390/molecules28186564

- Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquids. (2010). Journal of the Brazilian Chemical Society, 21(8), 1545-1551.

- Solvent-free three components condensation of ethyl acetoacetate, urea, and different aldehydes catalyzed by NH4H2PO4/MCM-41. (2014). Journal of Industrial and Engineering Chemistry, 20(5), 3749-3754.

- one-pot three-component condensation reaction of aldehyde, ethyl acetoacetate and urea or thiourea catalyzed by Fe3O4@MSA under thermal solvent free conditions. (2017). RSC Advances, 7(57), 35847-35855.

Sources

- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Methodological Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine

Abstract: 2-Chloro-4-(4-fluorobenzyl)pyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. A thorough structural characterization is paramount for its effective utilization. This technical guide provides a predictive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of a complete, publicly available dataset for the title compound, this paper establishes a robust analytical framework. By synthesizing empirical data from structurally analogous compounds—namely 2-chloropyrimidine and 4-fluorobenzyl derivatives—we predict the characteristic spectral features. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of high-fidelity spectroscopic data, ensuring a self-validating system for researchers. This document is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: A Predictive Approach to a Novel Compound

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. This compound represents a molecule of significant interest, combining the biologically active pyrimidine core with a fluorinated benzyl moiety. The pyrimidine ring is a cornerstone of numerous pharmaceuticals, exhibiting a wide range of biological activities including antiviral, antitumor, and antibacterial properties. The inclusion of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

Currently, a comprehensive, publicly archived spectroscopic dataset for this compound is not available. This guide, therefore, adopts a predictive and comparative methodology, a common and essential practice in chemical research when dealing with new compounds. By dissecting the molecule into its constituent fragments—the 2-chloropyrimidine head and the 4-fluorobenzyl tail—we can leverage existing, verified data from analogous structures to forecast its spectroscopic behavior. This approach not only provides a valuable predictive model but also establishes a rigorous set of experimental protocols to guide researchers in the empirical validation of these predictions. Our narrative is grounded in the causality behind experimental choices and spectral interpretation, reflecting the expertise of a seasoned application scientist.

Molecular Structure and Predicted Spectroscopic Features

A foundational step in any spectroscopic analysis is the clear depiction of the molecular structure, with a systematic numbering of atoms for unambiguous assignment of spectral signals.

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Causality in Protocol Design:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for its good solubilizing power and minimal signal overlap. Dimethyl sulfoxide (DMSO-d₆) is an alternative for less soluble compounds. [1]* Internal Standard: Tetramethylsilane (TMS) is used as the universal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single, sharp signal that rarely interferes with analyte peaks. [2]* Spectrometer Frequency: A higher field strength (≥400 MHz for ¹H) is recommended to increase signal dispersion and simplify the interpretation of complex spin-spin coupling patterns.

-

Number of Scans: ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio. [1][3]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the pyrimidine ring, the benzyl ring, and the methylene bridge.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H6 | 8.65 - 8.75 | Doublet (d) | J(H6-H5) ≈ 5.0 | The proton at C6 is adjacent to a ring nitrogen (N1), causing significant deshielding. Data for 2-chloropyrimidine shows the H6 proton at δ 8.69 ppm. [4] |

| H5 | 7.25 - 7.35 | Doublet (d) | J(H5-H6) ≈ 5.0 | The proton at C5 is coupled to H6. Its chemical shift is influenced by the adjacent C4 and C6 atoms. For 2-chloropyrimidine, the corresponding proton (H4/H6) appears as a doublet. [4] |

| H2', H6' | 7.20 - 7.30 | Doublet of Doublets (dd) or Triplet (t) | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.5 | These protons are ortho to the methylene group and meta to the fluorine atom. They will appear as a pseudo-triplet due to coupling with both the adjacent aromatic protons and the fluorine. Similar patterns are seen in 4-fluorobenzyl chloride. [5] |

| H3', H5' | 7.00 - 7.10 | Triplet (t) or Doublet of Doublets (dd) | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 8.5 | These protons are meta to the methylene group and ortho to the fluorine atom, resulting in significant coupling to fluorine. This is a characteristic pattern for para-substituted fluoroaromatics. [5][6] |

| H7 (CH₂) | 4.10 - 4.20 | Singlet (s) | N/A | This benzylic methylene group is attached to the electron-deficient pyrimidine ring, causing a downfield shift compared to a typical benzyl group (e.g., toluene at δ 2.3 ppm). In 4-fluorobenzyl bromide, the CH₂ appears at ~4.4 ppm. [7][8]The attachment to C4 of the pyrimidine will induce a similar shift. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The fluorine atom will cause C-F coupling, which splits the signals of the carbons in the fluorobenzyl ring.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| C4 | ~170 | Singlet | N/A | This carbon is attached to a nitrogen and the benzyl group, making it highly deshielded. |

| C2 | ~162 | Singlet | N/A | The carbon atom bonded to chlorine and flanked by two nitrogen atoms is significantly deshielded. In 2-chloropyrimidine, C2 appears at δ 161.4 ppm. [9] |

| C6 | ~158 | Singlet | N/A | This carbon, adjacent to a nitrogen atom, is also deshielded. In 2-chloropyrimidine, C4/C6 appears at δ 157.8 ppm. [9] |

| C4' | ~163 | Doublet (d) | ¹J(C-F) ≈ 245-250 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant, a hallmark of C-F bonds. [10]Data for 4-fluorobenzoic acid shows this carbon at δ ~165 ppm with a large J-coupling. [11] |

| C1' | ~132 | Doublet (d) | ⁴J(C-F) ≈ 3-4 | This is the ipso-carbon of the benzyl ring, attached to the methylene bridge. Its chemical shift is influenced by the fluorine four bonds away. |

| C2', C6' | ~131 | Doublet (d) | ²J(C-F) ≈ 8-9 | These carbons are ortho to the fluorine-bearing carbon, showing a characteristic two-bond C-F coupling. [10]Similar values are seen in 4-fluorobenzyl chloride. [12] |

| C5 | ~122 | Singlet | N/A | This is the only CH carbon on the pyrimidine ring. In 2-chloropyrimidine, this signal appears at δ 119.8 ppm. [9] |

| C3', C5' | ~116 | Doublet (d) | ³J(C-F) ≈ 21-22 | These carbons are meta to the fluorine, exhibiting a three-bond C-F coupling. [10]This upfield shift relative to benzene (~128 ppm) is characteristic of fluorine's electron-donating resonance effect. |

| C7 (CH₂) | ~45 | Singlet | N/A | The benzylic carbon is shifted downfield due to its attachment to the aromatic pyrimidine system. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum will provide a simple yet powerful confirmation of the fluorine's presence and electronic environment.

-

Predicted Chemical Shift: A single signal is expected in the range of δ -110 to -115 ppm (relative to CFCl₃). This range is typical for a fluorine atom on a benzene ring. For example, the fluorine in 4-fluorotoluene appears at approximately δ -113 ppm in DMSO-d6. [13]* Multiplicity: The signal will be a triplet of triplets (tt) or a more complex multiplet due to coupling with the ortho (³J(F-H) ≈ 8.5 Hz) and meta (⁴J(F-H) ≈ 5.5 Hz) protons on the benzyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Recommended Experimental Protocol: MS Data Acquisition

Caption: Recommended workflows for EI-MS and ESI-MS analysis.

Causality in Protocol Design:

-

Ionization Method: Both Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended. EI is a hard ionization technique that provides rich fragmentation data useful for structural elucidation. ESI is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺, providing an accurate molecular weight. [14]* High-Resolution MS (HRMS): Using a high-resolution mass analyzer (like Orbitrap or FT-ICR) with ESI allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₁₁H₈ClFN₂).

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The nominal molecular weight is 222.65 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The M⁺ peak will be observed at m/z 222, and an (M+2)⁺ peak at m/z 224 with approximately one-third the intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. [15]* Key Fragmentation Pathways (EI-MS): The fragmentation is likely to be initiated by cleavage at the benzylic position, which is the weakest bond.

-

Loss of the Pyrimidinyl Radical: Cleavage of the C4-C7 bond can lead to the formation of a stable 4-fluorobenzyl cation at m/z 109 . This is often a very prominent peak in the mass spectra of benzyl derivatives. [16] 2. Loss of the Benzyl Radical: Alternatively, cleavage can result in the formation of a 2-chloropyrimidin-4-ylmethyl cation or related fragments.

-

Loss of Cl: Loss of a chlorine radical (·Cl) from the molecular ion would yield a fragment at m/z 187.

-

Pyrimidine Ring Fragmentation: Pyrimidine rings themselves can undergo characteristic fragmentation, often involving the loss of HCN or related small molecules. [17][18]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Recommended Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3100 - 3000 | C-H stretch | Aromatic (Pyrimidine & Benzyl) | This region is characteristic of sp² C-H stretching vibrations. [19] |

| 2980 - 2850 | C-H stretch | Aliphatic (CH₂) | Symmetric and asymmetric stretching of the methylene bridge. |

| 1600 - 1550 | C=N, C=C stretch | Pyrimidine ring | These are characteristic ring stretching vibrations for pyrimidine and other heteroaromatic systems. [20][21][22] |

| 1515 - 1490 | C=C stretch | Benzyl ring | Aromatic ring stretching vibrations. |

| 1250 - 1210 | C-F stretch | Aryl-Fluoride | The C-F stretch is a strong, characteristic absorption. For 4-fluorotoluene, a strong band appears in this region. [23][24] |

| 850 - 810 | C-H bend | para-disubstituted Benzene | This strong out-of-plane bending is highly indicative of 1,4-disubstitution on a benzene ring. |

| 780 - 740 | C-Cl stretch | Aryl-Chloride | The C-Cl stretch typically appears in this region of the fingerprint. |

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging data from structurally related compounds, we have established a detailed forecast of the expected ¹H, ¹³C, ¹⁹F NMR, Mass Spectrometry, and IR data. The provided protocols are designed to ensure the acquisition of high-quality, reproducible data for the empirical validation of these predictions. This document serves as a critical starting point for any researcher, scientist, or drug development professional working with this molecule, enabling efficient structural elucidation and accelerating further research and development efforts.

References

-

PubChem. Compound Summary for CID 74404, 2-Chloropyrimidine. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). Mass spectrum of 2-chloropyrimidine. NIST Chemistry WebBook, SRD 69. [Link]

- Singh, P., & Kumar, A. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(4), 133-135.

- Blout, E. R., & Fields, M. (1949). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479-484.

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

-

PubChem. Compound Summary for CID 9603, p-Fluorotoluene. National Center for Biotechnology Information. [Link]

- Grabowska, E., et al. (2002). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences, 1(12), 1021-1027.

- Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-3110.

- Reva, I., et al. (2018). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 1166, 303-316.

- Srivastava, S. L., & Kumar, R. (1981). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(4), 303-310.

- Lacher, J. R., et al. (1956). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry, 60(5), 646-648.

-

ResearchGate. FT-IR data of pyrimidine derivatives compounds. [Link]

-

SpectraBase. 4-Fluorotoluene - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. 2-(2-Chlorophenyl)pyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

- Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675.

- Salem, M. A. I., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6(2), 99-110.

-

SpectraBase. 4-Fluorotoluene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

ResearchGate. Main fragmentation pathway of benzylpyridinium ions. [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institute of Standards and Technology (NIST). p-Bromofluorobenzene. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChemLite. 4-fluorobenzyl bromide (C7H6BrF). [Link]

- Ionescu, M. A., et al. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 28(12), 4789.

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

PubChem. Compound Summary for CID 68021, 4-Fluorobenzyl bromide. National Center for Biotechnology Information. [Link]

-

Chemsrc. 4-Fluorobenzyl bromide | CAS#:459-46-1. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

PubChem. Compound Summary for CID 967127, 1-(4-Fluorobenzyl)-1H-indole. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Fluorobenzyl chloride(352-11-4) 1H NMR [m.chemicalbook.com]

- 6. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloropyrimidine(1722-12-9) 13C NMR [m.chemicalbook.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 12. 4-Fluorobenzyl chloride(352-11-4) 13C NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. sphinxsai.com [sphinxsai.com]

- 18. article.sapub.org [article.sapub.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. p-Fluorotoluene | C7H7F | CID 9603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. spectrabase.com [spectrabase.com]

2-Chloro-4-(4-fluorobenzyl)pyrimidine literature review

An In-Depth Technical Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Primacy of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of countless biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. Within this vast chemical space, halogenated pyrimidines serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures.

This guide focuses on This compound , a key building block for pharmaceutical research and development. The molecule's strategic design incorporates three critical features:

-

The Pyrimidine Core: A nitrogen-containing heterocycle integral to the structure of numerous FDA-approved drugs, often acting as a hinge-binder for protein kinases.[2][3]

-

The C2-Chloro Substituent: An activated leaving group, prime for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for facile and targeted derivatization.[4][5]

-

The 4-(4-fluorobenzyl) Group: This moiety enhances molecular recognition and can improve pharmacokinetic properties. The inclusion of fluorine is a hallmark of modern drug design, often used to modulate metabolic stability, binding affinity, and lipophilicity.[6][7]

This document provides a senior application scientist's perspective on the synthesis, chemical utility, and therapeutic applications of this high-value intermediate, intended for researchers and professionals in the field of drug development.

Synthesis of the Core Intermediate

The synthesis of 2-chloro-4-substituted pyrimidines can be achieved through various routes. A common and logical strategy for preparing this compound involves a regioselective nucleophilic aromatic substitution on a di-halogenated pyrimidine precursor. The general reactivity order for nucleophilic displacement on dichloropyrimidines is C4(6) > C2.[8] This inherent selectivity can be exploited to introduce substituents in a stepwise manner.

A plausible and efficient synthesis begins with 2,4-dichloropyrimidine. The more reactive C4 chlorine is first displaced by a suitable 4-fluorobenzyl nucleophile, followed by the retention of the C2 chlorine for subsequent diversification.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a general method for the synthesis of the title compound. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry aprotic solvent (e.g., Tetrahydrofuran, THF).

-

Nucleophile Generation (if required): If starting from 4-fluorobenzyl bromide, prepare the corresponding Grignard or organolithium reagent according to standard procedures. Alternatively, for direct displacement using an alcohol (4-fluorobenzyl alcohol), a strong base like sodium hydride (NaH) is used to generate the alkoxide in situ.

-

Reaction Setup: Dissolve 2,4-dichloropyrimidine (1.0 equivalent) in the dry solvent and cool the mixture to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction's exothermicity.

-

Addition: Slowly add the 4-fluorobenzyl nucleophile (1.0-1.1 equivalents) to the solution of 2,4-dichloropyrimidine. The causality here is critical: slow addition to the more reactive C4 position prevents di-substitution and other side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

-

Extraction and Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: A Gateway to Diverse Scaffolds

The true value of this compound lies in the reactivity of its C2-chloro group. This position serves as an electrophilic handle for introducing a wide array of functional groups, making it an invaluable intermediate in combinatorial chemistry and lead optimization campaigns.

The primary transformations include:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C2 position for attack by various nucleophiles. This is the most common method for derivatization.

-

Amination: Reaction with primary or secondary amines introduces diverse amino-substituents, a key step in synthesizing many kinase inhibitors.

-

Etherification/Thioetherification: Reactions with alcohols or thiols yield the corresponding ethers and thioethers.

-

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions create carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: An alternative to SNAr for coupling with amines, particularly useful for less nucleophilic amines.

-

Caption: Key derivatization pathways for the core intermediate.

Applications in Medicinal Chemistry

Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][9][10] The this compound scaffold is particularly relevant for developing targeted therapies, especially protein kinase inhibitors.[3]

| Derivative Class | Biological Target / Activity | Key Insights & Rationale | Representative References |

| 2-Anilino-pyrimidines | Protein Kinase Inhibitors (e.g., EGFR, FGFR) | The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, forming crucial hydrogen bonds in the kinase hinge region. The substituted aniline moiety occupies the hydrophobic pocket, determining potency and selectivity. | [3][11] |

| 2-Hydrazinyl-pyrimidines | Anticancer (e.g., FAK inhibitors) | The hydrazone derivatives can act as potent enzyme inhibitors. The pyrimidine core provides the primary anchoring point to the target protein, while substitutions modulate activity and specificity. | [12] |

| Fused Pyrimidine Systems | HDAC Inhibitors, Anticancer | The pyrimidine ring can be used as a starting point to construct more complex, fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, which are scaffolds for various targeted agents. | [13][14][15] |

| General Heterocyclic Derivatives | Antimicrobial, Antiviral | The pyrimidine nucleus is present in numerous compounds with antimicrobial and antiviral activity. Derivatization allows for the fine-tuning of activity against specific pathogens like bacteria, fungi, or viruses. | [1][10][16][17] |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to rapidly synthesize diverse libraries of compounds for drug discovery. Its predictable reactivity and the proven track record of the pyrimidine scaffold in approved drugs ensure its continued relevance. Future applications will likely focus on its use in developing next-generation covalent inhibitors, PROTACs, and molecular glues, where the pyrimidine core can serve as a versatile and reliable anchor for constructing highly specific and potent therapeutic agents. The logical design of this molecule—combining a reactive handle, a privileged core, and a fluorine-containing moiety—makes it an indispensable tool in the quest for novel medicines.

References

- 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine - Smolecule. (n.d.). Smolecule.

- 2-[(4-Chlorobenzyl)thio]pyrimidine | Benchchem. (n.d.). Benchchem.

- Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.). Google Patents.

- Reactions of Polychlorinated Pyrimidines with DABCO - MDPI. (2019). MDPI.

- Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. (2024).

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.). ACS Publications.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.

- A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discover - Benchchem. (n.d.). Benchchem.

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. (2014). Google Patents.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (n.d.). Patsnap.

- Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (2024). Bioorganic Chemistry.

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (n.d.). MDPI.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (n.d.). PubMed.

- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - NIH. (2024). National Center for Biotechnology Information.

- Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022). PubMed.

- Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.).

- Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (2025). ACS Publications.

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. (n.d.). Elsevier.

- Harnessing pyrimidine as a building block for histone deacetylase inhibitors - PubMed. (2023). PubMed.

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][18]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from

- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed. (n.d.). PubMed.

Sources

- 1. eu-opensci.org [eu-opensci.org]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]